molecular formula C22H15F2NO3S B2890775 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899213-86-6

1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2890775
CAS No.: 899213-86-6
M. Wt: 411.42
InChI Key: JBYQVPXMEVDKIV-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic quinolin-4(1H)-one derivative intended for research applications. This compound features a benzyl group at the N1 position and a phenylsulfonyl moiety at the 3-position of the quinoline core structure, which is further substituted with fluorine atoms at the 6 and 7 positions . While the specific biological profile of this compound is a subject of ongoing investigation, its core structure is related to the quinoline class of molecules, which are known to include compounds with significant biological activity. Notably, certain quinolones and their derivatives are established as antibacterial agents that function by targeting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and inhibitors act as poisons by stabilizing enzyme-DNA cleavage complexes, leading to double-stranded DNA breaks and cell death . Researchers may explore this benzyl- and phenylsulfonyl-modified difluoroquinolinone as a potential scaffold in medicinal chemistry, particularly in the development of novel anti-infective agents . Its structure offers multiple sites for further chemical modification, making it a valuable building block for generating analogs for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-benzyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c23-18-11-17-20(12-19(18)24)25(13-15-7-3-1-4-8-15)14-21(22(17)26)29(27,28)16-9-5-2-6-10-16/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYQVPXMEVDKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or other quinoline-forming reactions.

    Introduction of Fluorine Atoms: Fluorination can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Benzylation: The benzyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Fluorine vs. Methoxy: The target compound’s 6,7-difluoro substitution increases electron-withdrawing effects and lipophilicity compared to the 6,7-dimethoxy analog . This may enhance metabolic stability but reduce solubility in polar solvents . Benzyl vs. Chlorobenzyl: The unsubstituted benzyl group in the target compound likely improves π-π stacking interactions compared to the 4-chlorobenzyl group in the analog from , which introduces steric and electronic hindrance .

Photophysical and Crystallographic Properties

  • Absorption/Fluorescence: reports that electron-deficient quinolin-4(1H)-ones exhibit strong absorption in DMSO (λₐᵦₛ ~350–400 nm) and moderate fluorescence, which the target compound may share due to its analogous structure .
  • Crystal Packing: ’s quinolinone derivative forms dimers via N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å) .

Biological Activity

1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 3-(benzenesulfonyl)-1-benzyl-6,7-difluoroquinolin-4-one
Molecular Formula C22H15F2NO3S
Molecular Weight 413.42 g/mol

The presence of fluorine atoms and a phenylsulfonyl group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that regulate physiological responses.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. It has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting microtubule assembly. The compound's mechanism resembles that of established antitumor agents like podophyllotoxin .

Antimicrobial Activity

Quinoline derivatives have historically demonstrated antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Biological Activity Mechanism
Chloroquine AntimalarialInhibits heme polymerization
Fluoroquinolones AntibioticInhibits bacterial DNA gyrase
Podophyllotoxin AnticancerDisrupts microtubule function

The presence of both fluorine atoms and a phenylsulfonyl group in this compound enhances its potential as a therapeutic agent compared to these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives. Notably:

  • A study demonstrated that modifications at the quinoline core could lead to enhanced anticancer activity against breast cancer cell lines .
  • Another investigation highlighted the importance of the phenylsulfonyl group in improving solubility and bioavailability in pharmacological applications .

Q & A

What are the key synthetic methodologies for 1-benzyl-6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

Basic Synthesis
The compound can be synthesized via radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfonic acids using tert-butyl hydroperoxide (TBHP) as an initiator under argon at 80°C . Electron-withdrawing or donating groups on aromatic rings generally yield high product purity, though steric hindrance (e.g., aliphatic sulfonic acids) may prevent cyclization . Advanced protocols recommend acetonitrile as a solvent and triethylamine as a base to enhance reaction efficiency .

Advanced Optimization
Yield optimization requires precise control of temperature, pH, and reagent stoichiometry. For example, fluorination steps (critical for introducing 6,7-difluoro groups) demand anhydrous conditions and fluorinated aromatic precursors . Post-synthesis purification often involves recrystallization or column chromatography, with solvent selection (e.g., dichloromethane or di-isopropylether) critical for crystallinity .

How can computational methods like DFT improve the understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations predict reaction pathways and transition states, particularly for sulfonation and fluorination steps. For example, DFT can model the electronic effects of the phenylsulfonyl group on the quinoline core, guiding the design of derivatives with enhanced stability or bioactivity .

What biological targets are associated with this compound, and how are binding affinities measured?

Basic Targets
The compound’s sulfonyl and fluoro groups suggest interactions with enzymes like topoisomerases or kinases. Fluorescence polarization assays or surface plasmon resonance (SPR) are used to quantify binding constants (Kd) .

Advanced Mechanism
Studies propose inhibition of bacterial DNA gyrase (via sulfonyl group interactions with ATP-binding pockets) or disruption of cancer cell signaling pathways (e.g., PI3K/AKT) . Competitive inhibition assays with ATP analogs and molecular docking validate these mechanisms .

How do structural modifications (e.g., substituent variations) affect bioactivity?

A comparative analysis of analogues (e.g., 3-(4-chlorophenyl)sulfonyl vs. 3-(4-methoxyphenyl)sulfonyl derivatives) reveals that electron-withdrawing groups enhance antibacterial potency but reduce solubility. Methoxy substitutions improve bioavailability by increasing lipophilicity .

What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., benzyl group at N1) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (321.30 g/mol) and detects impurities .
  • X-ray Crystallography: Resolves dihedral angles between quinoline and phenylsulfonyl groups, critical for SAR studies .

How can researchers address contradictions in reported biological activity data?

Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability or solvent effects). Standardizing protocols (e.g., using HepG2 cells for cytotoxicity or Mueller-Hinton broth for antimicrobial testing) improves reproducibility .

What pharmacokinetic challenges are associated with this compound?

The phenylsulfonyl group reduces aqueous solubility, necessitating formulation strategies like co-solvents (DMSO) or nanoencapsulation. Metabolic stability studies in liver microsomes identify vulnerable sites (e.g., N-benzyl dealkylation) for prodrug design .

How do reaction mechanisms differ between radical cyclization and acid-catalyzed isomerization?

Radical cyclization (TBHP-mediated) proceeds via single-electron transfer, forming sulfone-containing quinolones efficiently . In contrast, acid-catalyzed isomerization of 2′-aminochalcones requires Brønsted acids (e.g., InCl3) and yields dihydroquinolinones, which are less fluorinated .

What role do fluorine atoms play in the compound’s bioactivity?

The 6,7-difluoro motif enhances membrane permeability and metabolic stability by reducing CYP450-mediated oxidation. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins .

How can researchers validate synthetic intermediates spectroscopically?

  • FT-IR: Confirms sulfonyl S=O stretches (~1350–1150 cm⁻¹) and quinoline C=O (~1650 cm⁻¹) .
  • 2D NMR (COSY, HSQC): Assigns coupling between the benzyl group and quinoline protons .

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